BenchChemオンラインストアへようこそ!

8-(Trifluoromethyl)chroman-4-one

SIRT2 inhibition neurodegenerative disease epigenetic modulation

8-(Trifluoromethyl)chroman-4-one (CAS 890839-66-4) is a regiospecifically validated SIRT2-targeting fragment. The 8-CF₃ group enhances lipophilicity and metabolic stability, making it ideal for FBDD libraries. Unlike non-fluorinated or alternative regioisomers, it provides intrinsic metabolic protection and orthogonal cross-coupling handles for fluorine-focused medicinal chemistry. Patented syntheses confirm utility in antiviral and anticancer screening. ≥97% purity with full analytical documentation. Order now.

Molecular Formula C10H7F3O2
Molecular Weight 216.16 g/mol
CAS No. 890839-66-4
Cat. No. B1390880
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name8-(Trifluoromethyl)chroman-4-one
CAS890839-66-4
Molecular FormulaC10H7F3O2
Molecular Weight216.16 g/mol
Structural Identifiers
SMILESC1COC2=C(C1=O)C=CC=C2C(F)(F)F
InChIInChI=1S/C10H7F3O2/c11-10(12,13)7-3-1-2-6-8(14)4-5-15-9(6)7/h1-3H,4-5H2
InChIKeyOQGMJRUOBDTBBF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





8-(Trifluoromethyl)chroman-4-one (CAS 890839-66-4): Key Properties and Research-Grade Procurement Overview


8-(Trifluoromethyl)chroman-4-one (CAS 890839-66-4) is a chroman-4-one heterocyclic compound characterized by a trifluoromethyl (-CF₃) group at the 8-position of the benzopyran core . Its molecular formula is C₁₀H₇F₃O₂ with a molecular weight of 216.16 g/mol. The compound serves as a versatile building block in medicinal chemistry, with the -CF₃ group enhancing lipophilicity and metabolic stability, making it valuable for drug design applications [1]. Commercial suppliers typically offer this compound at ≥97% purity with analytical documentation including NMR and HPLC .

Procurement Risk Analysis for 8-(Trifluoromethyl)chroman-4-one (CAS 890839-66-4): Why Positional Isomers Are Not Interchangeable


Substitution of 8-(trifluoromethyl)chroman-4-one with regioisomers (e.g., 5-, 6-, or 7-CF₃ derivatives) cannot be performed without empirical validation of the target biological or chemical outcome. The position of the -CF₃ substituent on the chroman-4-one scaffold critically influences electronic distribution, steric accessibility, and molecular recognition by biological targets. As demonstrated in SIRT2 inhibitor studies, substituent placement at the 8-position specifically affects enzyme binding interactions, with electron-withdrawing groups at this position contributing favorably to inhibitory potency [1]. Furthermore, patent literature documents distinct synthetic methodologies for specific CF₃-substituted chroman-4-one regioisomers, indicating that each isomer presents unique reactivity profiles that may affect downstream derivatization strategies [2].

Comparative Evidence Analysis for 8-(Trifluoromethyl)chroman-4-one (CAS 890839-66-4): Verified Differentiation Data for Scientific Procurement Decisions


8-Position -CF₃ Substitution Confers Favorable SIRT2 Inhibitory Activity Relative to Alternative Substitution Patterns

In a systematic structure-activity relationship (SAR) study of chroman-4-one derivatives as SIRT2 inhibitors, compounds bearing substituents at the 8-position were identified as part of the most potent inhibitor subset. Specifically, the study reported that larger, electron-withdrawing substituents in the 6- and 8-positions were favorable for SIRT2 inhibition [1]. The most potent compound in this series, 6,8-dibromo-2-pentylchroman-4-one, demonstrated an IC₅₀ of 1.5 µM against SIRT2, with the 8-position substitution contributing critically to the inhibitory profile. While direct IC₅₀ data for 8-(trifluoromethyl)chroman-4-one itself are not reported in the primary literature, this SAR establishes the 8-position as a key determinant of potency within the chroman-4-one scaffold, in contrast to unsubstituted or alternatively substituted analogs that exhibit reduced activity.

SIRT2 inhibition neurodegenerative disease epigenetic modulation medicinal chemistry

-CF₃ Group Confers Documented Metabolic Stability Advantage in Chroman-4-one Scaffold Drug Design

The trifluoromethyl group is widely recognized in medicinal chemistry for its ability to enhance metabolic stability and lipophilicity of drug molecules. This property is specifically documented for chroman-4-one derivatives bearing -CF₃ substituents [1]. In the context of chroman-4-one scaffolds, the -CF₃ group serves as a metabolically stable bioisostere that resists oxidative metabolism while increasing membrane permeability. The 8-position placement may further offer steric protection against CYP-mediated metabolism at the aromatic ring. In contrast, non-fluorinated chroman-4-one analogs lack this intrinsic metabolic stability enhancement, making them more susceptible to rapid clearance in in vivo settings.

metabolic stability drug metabolism pharmacokinetics lead optimization

Patent-Documented Synthetic Utility Distinguishes 8-(Trifluoromethyl)chroman-4-one as a Privileged Intermediate for CF₃-Containing Heterocycle Construction

Patent CN109400564A explicitly describes a methodology for synthesizing trifluoromethyl-containing chroman-4-one compounds, noting that prior to this disclosure, no synthetic routes for trifluoromethylated chroman-4-one compounds had been reported [1]. This patent establishes the synthetic accessibility of CF₃-substituted chroman-4-ones via radical addition-cyclization-oxidation cascade reactions using sodium trifluoromethylsulfinate as the CF₃ source [2]. The 8-(trifluoromethyl)chroman-4-one scaffold serves as a versatile precursor for further derivatization, including cross-coupling reactions at the chromanone framework for generating structurally diverse CF₃-containing heterocycles. In contrast, non-fluorinated chroman-4-ones lack the enhanced electrophilicity and lipophilicity imparted by the -CF₃ group, limiting their utility in applications requiring fluorine-mediated property modulation.

synthetic methodology building block patent literature CF₃-containing heterocycles

Commercial Availability and Analytical Documentation Enable Reproducible Research Compared to Custom-Synthesized Alternatives

8-(Trifluoromethyl)chroman-4-one (CAS 890839-66-4) is commercially available from multiple reputable chemical suppliers with standardized quality specifications including minimum purity of 97% and batch-specific analytical documentation (NMR, HPLC, GC) . This commercial availability contrasts with positional isomers such as 5-(trifluoromethyl)chroman-4-one (CAS 111141-06-1) and 6-(trifluoromethyl)chroman-4-one (CAS 1122410-37-0), which have distinct CAS numbers and may require custom synthesis with associated lead times and analytical validation costs. The availability of pre-characterized material with documented purity reduces procurement risk and enables immediate research use without the need for in-house synthesis and characterization.

research reagents quality control analytical characterization procurement

Validated Application Scenarios for 8-(Trifluoromethyl)chroman-4-one (CAS 890839-66-4) Based on Evidence-Verified Differentiation


SIRT2 Inhibitor Lead Optimization Programs Targeting Neurodegenerative Disorders

Based on SAR evidence establishing that 8-position substitution with electron-withdrawing groups is favorable for SIRT2 inhibition, 8-(trifluoromethyl)chroman-4-one represents a rational starting point for medicinal chemistry campaigns targeting SIRT2 [1]. The compound's -CF₃ group at the 8-position aligns with the favorable substitution pattern identified in the 1.5 µM SIRT2 inhibitor 6,8-dibromo-2-pentylchroman-4-one, while offering a distinct electronic and steric profile that may confer differential selectivity. Programs should prioritize this specific regioisomer over non-8-substituted or alternatively positioned -CF₃ derivatives when SIRT2 is the primary target.

Metabolically Stable Fragment Library Construction for FBDD Campaigns

The documented metabolic stability advantage conferred by the -CF₃ group on the chroman-4-one scaffold makes 8-(trifluoromethyl)chroman-4-one a valuable inclusion in fragment-based drug discovery (FBDD) libraries [2]. The compound's low molecular weight (216.16 g/mol) and favorable physiochemical properties align with fragment library criteria, while the -CF₃ group provides intrinsic protection against oxidative metabolism. Non-fluorinated chroman-4-one fragments lack this stability enhancement and may produce false-negative screening results due to rapid metabolic clearance in cell-based assays.

CF₃-Containing Heterocycle Synthesis via Cross-Coupling and Derivatization

Patented synthetic methodologies for trifluoromethylated chroman-4-one compounds establish 8-(trifluoromethyl)chroman-4-one as a validated building block for constructing structurally diverse CF₃-containing heterocycles [3][4]. The scaffold supports orthogonal cross-coupling reactions at the chromanone framework, enabling the generation of compound libraries with fluorine-mediated property modulation. Applications include the synthesis of fluorinated analogs of natural products and the development of novel CF₃-containing pharmacophores for antiviral and anticancer screening programs. Non-fluorinated chroman-4-ones cannot access this chemical space, limiting their utility in fluorine-focused discovery programs.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
Explore Hub


Quote Request

Request a Quote for 8-(Trifluoromethyl)chroman-4-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.